molecular formula C20H16 B585108 3,11-Dimethylchrysene CAS No. 139493-40-6

3,11-Dimethylchrysene

Cat. No.: B585108
CAS No.: 139493-40-6
M. Wt: 256.348
InChI Key: OARLDAXNFWKBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,11-Dimethylchrysene is a dimethyl-substituted polycyclic aromatic hydrocarbon (PAH) derived from chrysene, a four-ring aromatic system.

Properties

CAS No.

139493-40-6

Molecular Formula

C20H16

Molecular Weight

256.348

IUPAC Name

3,11-dimethylchrysene

InChI

InChI=1S/C20H16/c1-13-7-8-16-12-14(2)20-17-6-4-3-5-15(17)9-10-18(20)19(16)11-13/h3-12H,1-2H3

InChI Key

OARLDAXNFWKBIM-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C=CC4=CC=CC=C4C3=C(C=C2C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,11-Dimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the dimethylated product .

Industrial Production Methods: The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 3,11-Dimethylchrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,11-Dimethylchrysene has several applications in scientific research:

    Chemistry: It is used as a reference material in the study of polycyclic aromatic hydrocarbons and their environmental impact.

    Biology: Research on its carcinogenic properties helps in understanding the mechanisms of chemical-induced carcinogenesis.

    Medicine: Studies on its metabolites contribute to the development of biomarkers for exposure to carcinogenic polycyclic aromatic hydrocarbons.

    Industry: It serves as a precursor for the synthesis of more complex organic molecules and materials

Mechanism of Action

The carcinogenic effects of 3,11-Dimethylchrysene are primarily due to its metabolic activation. The compound undergoes enzymatic oxidation to form reactive intermediates, such as dihydrodiols and epoxides, which can covalently bind to DNA and induce mutations. The primary molecular targets are the DNA bases, leading to the formation of DNA adducts that can result in carcinogenesis if not repaired .

Comparison with Similar Compounds

Structural and Molecular Characteristics

Methyl substitution patterns significantly influence molecular properties. Key compounds include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features References
This compound* Not reported C₂₀H₁₆ 256.34 Methyl groups at positions 3 and 11 -
1,11-Dimethylchrysene Not reported C₂₀H₁₆ 256.34 Methyl groups at positions 1 and 11 (5,7 in alternate numbering)
1,2-Dimethylchrysene 15914-23-5 C₂₀H₁₆ 256.34 Adjacent methyl groups at positions 1 and 2
1,5-Dimethylchrysene 117022-36-3 C₂₀H₁₆ 256.34 Methyl groups at positions 1 and 5
5,6-Dimethylchrysene Not reported C₂₀H₁₆ 256.34 Methyl groups in bay-region positions 5 and 6
3-Methylchrysene 3351-31-3 C₁₉H₁₄ 242.31 Single methyl group at position 3
3,4-Dihydro-1,11-Dimethylchrysene Not reported C₂₀H₁₈ 258.38 Partially hydrogenated 1,11-dimethyl derivative

Carcinogenic Activity

Methyl group positioning and aromaticity critically modulate carcinogenicity:

  • 1,11-Dimethylchrysene: Demonstrated "fairly active" carcinogenicity in mouse skin painting assays (30 µg dose, twice weekly for one year), with tumors observed over two years .
  • 3,4-Dihydro-1,11-Dimethylchrysene: Reduced activity compared to its fully aromatic counterpart, highlighting the importance of aromatic rings in carcinogenesis .

In contrast, hydrogenated derivatives (e.g., 1,2,3,4-tetrahydro-1-oxo-1,11-dimethylchrysene) show reduced activity, suggesting that planarity and aromaticity are essential for DNA adduct formation .

Metabolic Pathways

Metabolism studies reveal positional effects on bioactivation:

  • 5-Methylchrysene and 6-Methylchrysene : Exhibit distinct metabolic profiles in rat liver cytosol, with 5-methyl derivatives forming more DNA-reactive epoxides .
  • 1,11-Dimethylchrysene : Likely undergoes cytochrome P450-mediated oxidation to reactive intermediates, similar to other methylated PAHs .

Environmental Occurrence

Methylchrysenes are detected in environmental matrices due to fossil fuel combustion and industrial processes:

  • 5,9-Dimethylchrysene and 5/6-Methylchrysene : Reported in surface water monitoring at concentrations up to 0.183 ng/L, indicating environmental persistence .
  • 3-Methylchrysene : Documented in NIST reference data, though environmental levels are less characterized .

Key Findings and Implications

Positional Isomerism: Methyl groups in bay regions (e.g., 5,6-dimethylchrysene) or at terminal positions (e.g., 1,11-dimethylchrysene) enhance carcinogenicity compared to non-bay or hydrogenated derivatives .

Environmental Impact : Methylchrysenes are widespread pollutants, with bay-region isomers posing higher ecological risks due to their persistence and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.